1-(2-Methoxyphenyl)quinazolin-4(1H)-one
CAS No.:
Cat. No.: VC16005594
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2O2 |
|---|---|
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | 1-(2-methoxyphenyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C15H12N2O2/c1-19-14-9-5-4-8-13(14)17-10-16-15(18)11-6-2-3-7-12(11)17/h2-10H,1H3 |
| Standard InChI Key | HHXNCTSRLOGZFH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2C=NC(=O)C3=CC=CC=C32 |
Introduction
Structural and Chemical Properties of 1-(2-Methoxyphenyl)quinazolin-4(1H)-one
Quinazolinones are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrimidine-4-one moiety. The substitution pattern on the quinazolinone scaffold significantly influences its electronic, steric, and hydrogen-bonding properties. In 1-(2-Methoxyphenyl)quinazolin-4(1H)-one, the 2-methoxyphenyl group is attached to the N1 position, introducing both electron-donating methoxy groups and aromatic bulk.
The methoxy group at the ortho position of the phenyl ring may sterically hinder rotational freedom, potentially affecting binding interactions in biological systems. Spectroscopic characterization of analogous compounds, such as 2-phenylquinazolin-4(3H)-one derivatives, reveals distinct IR absorptions for carbonyl (C=O) stretches near 1660–1675 cm⁻¹ and N-H stretches around 3370 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra typically show aromatic proton signals in the δ 7.0–8.5 ppm range, with methoxy protons resonating as singlets near δ 3.8–3.9 ppm .
Synthetic Routes to 1-(2-Methoxyphenyl)quinazolin-4(1H)-one
Condensation of 2-Aminobenzamide with 2-Methoxybenzaldehyde
A widely employed method for synthesizing N-arylquinazolin-4(1H)-ones involves the condensation of 2-aminobenzamide with aryl aldehydes. As demonstrated in , this reaction proceeds via a cyclocondensation mechanism mediated by sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF) at elevated temperatures (100°C). Applying this protocol to 2-methoxybenzaldehyde would yield 1-(2-Methoxyphenyl)quinazolin-4(1H)-one as follows:
This route typically achieves moderate to high yields (60–80%) and is scalable for gram-scale synthesis .
Base-Promoted Nucleophilic Aromatic Substitution (SNAr)
An alternative approach, reported in , utilizes a base-promoted SNAr reaction to construct the quinazolinone core. This method involves reacting 2-fluorobenzamide derivatives with primary amines under basic conditions. While this pathway is less commonly applied to aryl-substituted quinazolinones, it offers functional group tolerance and operational simplicity.
Biological Activities of Related Quinazolinone Derivatives
Although biological data specific to 1-(2-Methoxyphenyl)quinazolin-4(1H)-one are unavailable, structurally similar compounds exhibit notable cytotoxic, antimicrobial, and kinase-inhibitory properties. For instance:
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Anticancer Activity: Derivatives such as 2-(4-methoxyphenyl)quinazolin-4(3H)-one (compound 3 in ) demonstrated IC₅₀ values of 10.72 μM against HCT-116 colon cancer cells, outperforming doxorubicin in time-dependent assays . The methoxy group’s electron-donating effects may enhance DNA intercalation or topoisomerase inhibition.
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Antimicrobial Effects: Quinazolinones with halogenated aryl substituents show broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 8 μg/mL .
Structure-Activity Relationship (SAR) Considerations
The biological efficacy of quinazolinones correlates strongly with substituent patterns:
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N1 Aryl Groups: Bulky substituents like 2-methoxyphenyl may improve lipid solubility and target binding. For example, compound 8a in , bearing a 4-methoxyphenyl group, exhibited enhanced cytotoxicity compared to non-substituted analogs.
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C2 Modifications: Electron-withdrawing groups at C2 (e.g., chloro, nitro) often increase enzymatic inhibition but may reduce solubility.
Docking Studies and Target Prediction
Molecular docking analyses of analogous quinazolinones suggest high affinity for kinase domains, particularly epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) . The methoxy group’s oxygen atom may form hydrogen bonds with key residues (e.g., Lys745 in EGFR), stabilizing inhibitor-enzyme complexes.
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